Cas no 852660-33-4 (1-(3-azidopropyl)-4-fluorobenzene)

1-(3-Azidopropyl)-4-fluorobenzene is a fluorinated aromatic compound featuring an azide functional group, making it a versatile intermediate in organic synthesis and click chemistry applications. The presence of both the azido and fluoro substituents enables selective modifications, particularly in the development of pharmaceuticals, agrochemicals, and advanced materials. Its stable yet reactive azide group facilitates efficient conjugation under mild conditions, while the fluorine atom enhances electronic properties and binding affinity in target molecules. This compound is particularly useful in bioconjugation, polymer chemistry, and drug discovery due to its balanced reactivity and structural adaptability. Proper handling is required due to the potential instability of the azide moiety.
1-(3-azidopropyl)-4-fluorobenzene structure
852660-33-4 structure
Product name:1-(3-azidopropyl)-4-fluorobenzene
CAS No:852660-33-4
MF:C9H10N3F
Molecular Weight:179.194
CID:4235971
PubChem ID:58997701

1-(3-azidopropyl)-4-fluorobenzene 化学的及び物理的性質

名前と識別子

    • Benzene, 1-(3-azidopropyl)-4-fluoro-
    • 1-(3-azidopropyl)-4-fluorobenzene

1-(3-azidopropyl)-4-fluorobenzene Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1832789-1.0g
1-(3-azidopropyl)-4-fluorobenzene
852660-33-4
1g
$813.0 2023-06-02
Enamine
EN300-1832789-2.5g
1-(3-azidopropyl)-4-fluorobenzene
852660-33-4
2.5g
$894.0 2023-09-19
Enamine
EN300-1832789-5g
1-(3-azidopropyl)-4-fluorobenzene
852660-33-4
5g
$1322.0 2023-09-19
Enamine
EN300-1832789-0.05g
1-(3-azidopropyl)-4-fluorobenzene
852660-33-4
0.05g
$383.0 2023-09-19
Enamine
EN300-1832789-0.25g
1-(3-azidopropyl)-4-fluorobenzene
852660-33-4
0.25g
$420.0 2023-09-19
Enamine
EN300-1832789-0.1g
1-(3-azidopropyl)-4-fluorobenzene
852660-33-4
0.1g
$402.0 2023-09-19
Enamine
EN300-1832789-10g
1-(3-azidopropyl)-4-fluorobenzene
852660-33-4
10g
$1962.0 2023-09-19
Enamine
EN300-1832789-5.0g
1-(3-azidopropyl)-4-fluorobenzene
852660-33-4
5g
$2360.0 2023-06-02
Enamine
EN300-1832789-0.5g
1-(3-azidopropyl)-4-fluorobenzene
852660-33-4
0.5g
$438.0 2023-09-19
Enamine
EN300-1832789-10.0g
1-(3-azidopropyl)-4-fluorobenzene
852660-33-4
10g
$3500.0 2023-06-02

1-(3-azidopropyl)-4-fluorobenzene 関連文献

1-(3-azidopropyl)-4-fluorobenzeneに関する追加情報

1-(3-Azidopropyl)-4-Fluorobenzene (CAS No. 852660-33-4): A Comprehensive Overview

1-(3-Azidopropyl)-4-Fluorobenzene, identified by the CAS registry number 852660-33-4, is a compound of significant interest in the fields of organic chemistry and materials science. This compound is characterized by its unique structure, which combines a fluorobenzene ring with an azidopropyl substituent. The presence of the azide group (-N3) introduces reactive properties, making it a valuable precursor in various chemical reactions and applications.

The molecular structure of 1-(3-Azidopropyl)-4-Fluorobenzene consists of a benzene ring with a fluorine atom at the para position and an azidopropyl group (-CH2-CH2-CH2-N3) attached at the meta position. This arrangement imparts specific electronic and steric properties to the molecule, influencing its reactivity and potential applications. The fluorine atom at the para position contributes to the compound's stability and electronic characteristics, while the azide group serves as a reactive moiety for further functionalization.

The synthesis of 1-(3-Azidopropyl)-4-Fluorobenzene typically involves nucleophilic substitution reactions. Starting from 4-fluorobenzyl chloride or other suitable precursors, the azide group is introduced through an SN2 reaction with sodium azide (NaN3). The reaction conditions, including temperature, solvent, and base concentration, are optimized to ensure high yield and purity. Recent advancements in catalytic methods have further enhanced the efficiency of this synthesis process, making it more environmentally friendly and cost-effective.

In terms of applications, 1-(3-Azidopropyl)-4-Fluorobenzene has found utility in several areas. One prominent application is in click chemistry, where the azide group undergoes cycloaddition reactions with alkyne or ene-yne partners to form stable triazole rings. This reaction is widely used in drug discovery, materials synthesis, and bioconjugation due to its high selectivity and mild reaction conditions. Recent studies have demonstrated the use of this compound as a building block for constructing complex molecular architectures with tailored functionalities.

Beyond click chemistry, 1-(3-Azidopropyl)-4-Fluorobenzene is also employed as an intermediate in organic synthesis. Its versatility allows for further functionalization through various transformations, such as reduction of the azide group to an amine or hydroxylamine derivatives. These derivatives find applications in pharmaceuticals, agrochemicals, and advanced materials. For instance, recent research has explored the use of this compound in synthesizing fluorescent probes for bioimaging applications.

The unique combination of electronic properties and reactivity makes 1-(3-Azidopropyl)-4-Fluorobenzene a valuable tool in both academic research and industrial applications. Its role as a versatile building block continues to drive innovation across multiple disciplines. As research progresses, new insights into its reactivity and potential uses are expected to emerge, further solidifying its importance in modern chemistry.

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